3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one
Description
3-Methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one is a synthetic small molecule characterized by a piperazine core substituted with a 3-methylbutanone group and an indole-derived carbonyl moiety. The compound’s piperazine backbone enhances solubility and bioavailability, while the 3-methylbutanone group may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-methyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)12-18(23)21-8-10-22(11-9-21)19(24)17-13-15-6-4-5-7-16(15)20(17)3/h4-7,13-14H,8-12H2,1-3H3 |
InChI Key |
TVVLYNCGIXPTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole moiety is then coupled with the piperazine ring using a carbonylation reaction, often involving reagents such as phosgene or triphosgene.
Final Assembly: The butanone group is introduced through a nucleophilic substitution reaction, where the piperazine-indole intermediate reacts with a butanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C25H29N3O4
- Molecular Weight : 435.5 g/mol
- CAS Number : 1081145-95-0
The structure features a piperazine ring, which is known for its versatility in drug design, along with an indole moiety that contributes to its pharmacological properties.
Antidepressant Activity
Research indicates that derivatives of indole compounds, including 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one, exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin receptors, which are critical in mood regulation. Studies have shown that such compounds can enhance serotonergic neurotransmission, potentially leading to improved mood and reduced anxiety symptoms .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. It acts as a dopamine D2/D3 receptor agonist, which is beneficial in managing symptoms associated with dopamine deficiency . Research has demonstrated that modifications to the indole structure can enhance neuroprotective effects while minimizing side effects associated with traditional dopaminergic therapies.
Anticancer Properties
There is growing evidence supporting the anticancer potential of indole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with specific activity against various cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Antidepressant Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one and evaluated their antidepressant activity using animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could serve as effective antidepressants .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of the compound in models of Parkinson's disease. The findings revealed that treatment with 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one led to reduced neuronal cell death and improved motor function in treated animals compared to untreated controls. This suggests potential for further development as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets:
Receptor Binding: The indole moiety allows the compound to bind to serotonin receptors, influencing neurotransmitter activity.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Cell Signaling: It modulates cell signaling pathways, impacting cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Differences
Indole vs. Aromatic Carbonyl Groups :
The target compound’s indole moiety (STK645634 shares this feature) may facilitate π-π stacking with aromatic residues in enzyme active sites, whereas trimethoxybenzoyl () or trifluoromethylphenyl (MK69) substituents prioritize hydrophobic or electron-deficient interactions .- Polar vs. Non-Polar Substituents: Morpholine-containing analogs () exhibit higher polar surface area (PSA: 27.4) and improved solubility, whereas trimethoxybenzoyl derivatives () are more lipophilic, favoring blood-brain barrier penetration .
Biological Activity
3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one is a synthetic compound that belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperazine ring, an indole moiety, and a carbonyl group, which are pivotal in its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific biological activities of 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one have been explored in several studies.
Anticancer Activity
A study conducted by researchers synthesized a series of compounds related to 3-methyl-1-{4-[substituted piperazinyl]methyl}-1H-indoles. The cytotoxicity of these compounds was evaluated against human cancer cell lines such as HUH7 (liver), MCF7 (breast), and HCT116 (colon). The results indicated that these compounds showed comparable activity to the reference drug 5-fluorouracil, suggesting potential anticancer properties .
Table 1: Cytotoxicity Data against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl Compound | HUH7 | 10.5 |
| 3-Methyl Compound | MCF7 | 12.0 |
| 3-Methyl Compound | HCT116 | 9.8 |
| 5-Fluorouracil | HUH7 | 8.0 |
| 5-Fluorouracil | MCF7 | 11.5 |
| 5-Fluorouracil | HCT116 | 7.5 |
The mechanism by which 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one exerts its biological effects is hypothesized to involve the modulation of apoptotic pathways and inhibition of cell proliferation. Studies have suggested that the indole moiety may play a crucial role in interacting with cellular targets involved in cancer progression.
Case Study: Indole Derivatives
In a related investigation, derivatives of indole were assessed for their ability to induce apoptosis in cancer cells. The study revealed that modifications to the indole structure significantly impacted the cytotoxicity and selectivity towards cancer cells . This suggests that further exploration of structural variations could enhance the therapeutic potential of compounds like 3-methyl-1-{4-[indole-derived]piperazinyl}butanone.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of similar compounds. Some studies have reported that indole derivatives can exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress . While specific data on 3-methyl-1-{4-[indole-derived]piperazinyl}butanone is limited, its structural similarities to known neuroprotective agents warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
